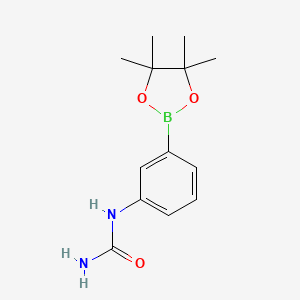

3-Ureidophenylboronic acid pincol ester

Beschreibung

Contextualization within Modern Organoboron Chemistry and Advanced Synthetic Methodologies

Organoboron chemistry has become a cornerstone of modern organic synthesis, providing a versatile toolkit for the construction of complex molecules. Boronic acids and their derivatives are central to this field, serving as key building blocks and synthetic intermediates. nih.gov Their utility stems from a combination of stability, generally low toxicity, and versatile reactivity. nih.gov These compounds are extensively used in a variety of synthetic reactions, most notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon (C-C) bonds with high efficiency and selectivity. nih.govingentaconnect.com

Arylboronic acid pinacol (B44631) esters (ArBpins), such as 3-ureidophenylboronic acid pinacol ester, are particularly valued within this class. nih.gov Their widespread application is due to their remarkable stability and moderate reactivity, which makes them reliable and easy-to-handle reagents in complex synthetic sequences. nih.govresearchgate.net The development of synthetic methodologies utilizing compounds like 3-ureidophenylboronic acid pinacol ester reflects the broader trend in chemistry towards creating sophisticated molecules with precise control over their structure and function.

Significance of Boronic Acid Pinacol Esters as Versatile Synthetic Intermediates

Boronic acids are often highly polar, which can make them challenging to handle, purify, and characterize. researchgate.net To overcome these issues, chemists frequently convert them into boronic esters, with pinacol esters (Bpin) being the most dominant surrogate used in organic synthesis. researchgate.netrsc.org

The primary advantages of using the pinacol ester form include:

Enhanced Stability: Pinacol esters are generally more stable and less prone to dehydration or other side reactions compared to their corresponding free boronic acids. rsc.org

Improved Handling: They are typically crystalline solids with better solubility in organic solvents, facilitating their use in a wider range of reaction conditions. researchgate.net

Commercial Availability: The widespread use of pinacol esters has led to their broad commercial availability, making them accessible for various research applications. rsc.org

These attributes make boronic acid pinacol esters indispensable intermediates for constructing complex organic molecules, including active pharmaceutical ingredients and materials for electronic applications. ingentaconnect.com They are widely used as starting materials in the formation of C-C, C-N, C-O, and other bonds. ingentaconnect.com The pinacol group effectively protects the boronic acid moiety, which can later be deprotected if the free acid is required, or more commonly, used directly in cross-coupling reactions. researchgate.netvt.edu

| Property | Value |

|---|---|

| IUPAC Name | [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| Molecular Formula | C13H19BN2O3 nih.gov |

| Molecular Weight | 262.11 g/mol nih.gov |

| Synonyms | 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea nih.gov |

Distinctive Features and Research Potential of the Ureido-Functionalized Arylboronate Ester Moiety

The distinguishing feature of 3-ureidophenylboronic acid pinacol ester is the presence of the ureido (-NH-CO-NH2) group on the phenyl ring. This functional group imparts specific properties that expand the compound's research potential beyond that of a simple arylboronate ester.

Ureido-functionalized compounds play a significant role in medicinal chemistry and biochemistry. nih.gov The urea (B33335) moiety is a key structural motif in numerous biologically active molecules. nih.govnih.gov For example, ureido groups are found in compounds with antidiabetic, anticonvulsant, and anti-tumoral properties. nih.gov The strategic placement of a urea group on a boronic ester scaffold can improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs by replacing less stable amide bonds. nih.gov

From a chemical perspective, the ureido group offers unique possibilities:

Hydrogen Bonding: The N-H protons and the carbonyl oxygen of the urea group can act as hydrogen bond donors and acceptors, respectively. This allows for the formation of specific intermolecular interactions, making these compounds valuable building blocks in supramolecular chemistry for the assembly of larger, ordered structures like helicates. researchgate.net

Modulation of Reactivity: The electronic nature of the ureido group can influence the reactivity of the boronate ester in catalytic reactions.

Synthetic Handle: The urea group itself can be a site for further chemical modification, allowing for the synthesis of more complex derivatives.

The combination of a stable, reactive boronate ester with a versatile, hydrogen-bonding ureido group makes 3-ureidophenylboronic acid pinacol ester a compound of interest for applications in drug discovery, materials science, and the development of new synthetic methodologies. nih.govnih.gov

Eigenschaften

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-10(8-9)16-11(15)17/h5-8H,1-4H3,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZINFWQGAGUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ureidophenylboronic Acid Pinacol Ester and Derivatives

Strategies for Ureido Group Introduction onto Phenylboronic Acid Precursors

The introduction of a ureido group onto a phenylboronic acid framework is a critical step that can be performed at different stages of the synthesis. A primary method involves the conversion of an amino group on a phenylboronic acid precursor.

One common pathway begins with 3-aminophenylboronic acid or its pinacol (B44631) ester derivative. This aniline (B41778) precursor can be reacted with various reagents to form the urea (B33335) moiety. A standard method is the reaction with an isocyanate, such as trimethylsilyl (B98337) isocyanate, or by treatment with phosgene (B1210022) or a phosgene equivalent followed by ammonia (B1221849). Another approach involves reacting the amine with sodium cyanate (B1221674) under acidic conditions.

Alternatively, the synthesis can start from a non-borylated precursor like 3-amino-bromobenzene. The amino group can first be converted to the ureido group, yielding 1-(3-bromophenyl)urea. This halogenated ureido-phenyl intermediate then serves as the direct precursor for the subsequent borylation step, a strategy that is often preferred due to the robust nature of the urea functional group under many borylation conditions. In biosynthesis, enzymes like SylC catalyze ureido-bond formation, though these methods are not typically employed in standard laboratory synthesis. nih.gov The formation of the ureido linkage introduces a reversal of chain polarity compared to typical peptide bond formation, offering a unique structural element. nih.gov

Boron-Containing Moiety Installation: Direct Borylation Approaches

The installation of the pinacol boronate ester onto the phenyl ring is a cornerstone of the synthesis. This is typically achieved through cross-coupling reactions on a suitably functionalized precursor, such as an aryl halide.

The palladium-catalyzed Miyaura borylation is one ofthe most prevalent and versatile methods for synthesizing arylboronic esters. researchgate.net This reaction involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. google.comnih.gov For the synthesis of 3-ureidophenylboronic acid pinacol ester, a common precursor is 1-bromo-3-ureidobenzene.

The reaction is highly valued for its excellent functional group tolerance, allowing for the borylation of substrates containing sensitive groups like ureas. google.comnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the catalyst. A variety of palladium catalysts and ligands can be employed, with combinations like PdCl₂(dppf) being common. organic-chemistry.org The choice of base is also critical, with potassium acetate (B1210297) (KOAc) being widely used. nih.gov Recent studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly improve reaction rates and yields, enabling the reaction to proceed at lower temperatures (e.g., 35°C) and with very low catalyst loadings. organic-chemistry.org This method has been successfully applied to one-pot, two-step borylation/Suzuki-Miyaura cross-coupling sequences, enhancing its practical utility. nih.gov

Table 1: Representative Conditions for Miyaura Borylation of Aryl Halides

| Catalyst | Ligand | Boron Source | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂ | dppf | B₂pin₂ | KOAc | Dioxane | 80 | organic-chemistry.org |

| Pd(OAc)₂ | XPhos | B₂pin₂ | K₃PO₄ | 1,4-Dioxane | 100 | nih.gov |

| Pd(OAc)₂ | SPhos | B₂pin₂ | KOAc | CPME | 100 | researchgate.net |

| Pd(dba)₂ | None | B₂pin₂ | KOAc | DMSO | 80 | nih.gov |

| Pd(OAc)₂ | SPhos | B₂pin₂ | K-2-ethylhexanoate | Toluene | 35 | organic-chemistry.org |

An alternative to palladium-catalyzed methods is the reaction of an organometallic species, such as a Grignard reagent, with a boron electrophile. google.com This classic approach involves the formation of an arylmagnesium halide from an aryl halide, which then reacts with a borate (B1201080) ester like triisopropyl borate or, more commonly for pinacol esters, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropyl pinacol borate). acs.org A more recent variation uses pinacolborane (HBPin) as the boron source, which reacts with pre-formed Grignard reagents at ambient temperatures to give the corresponding boronate esters in high yields. organic-chemistry.orggoogle.comescholarship.org

A significant challenge for applying this method to the synthesis of 3-ureidophenylboronic acid pinacol ester is the presence of acidic N-H protons in the urea moiety. These protons are incompatible with the highly basic Grignard reagent and would quench it before it could react with the boron electrophile. Therefore, direct formation of a Grignard reagent from 1-bromo-3-ureidobenzene is not feasible without a protecting group strategy for the urea nitrogen atoms. A more viable route would involve starting with a protected precursor, such as 1-bromo-3-isocyanatobenzene, forming the Grignard reagent, borylating it, and then reacting the resulting isocyanate with ammonia in a final step to form the ureido group.

Recent research has focused on developing more sustainable and cost-effective borylation methods that avoid precious metal catalysts. One prominent emerging strategy is the Sandmeyer-type borylation, which transforms arylamines into arylboronic esters. orgsyn.orgrsc.org This process involves the diazotization of an arylamine (e.g., 1-amino-3-ureidobenzene) with an alkyl nitrite (B80452) like tert-butyl nitrite to form a diazonium salt intermediate. This intermediate then reacts with bis(pinacolato)diboron (B₂pin₂) to yield the desired arylboronic acid pinacol ester. orgsyn.org This metal-free approach proceeds under mild conditions and demonstrates good functional group tolerance. rsc.org

Another innovative metal-free approach involves photoinduced borylation. organic-chemistry.org Visible light can promote the borylation of aryl halides with bis(catecholato)diboron (B79384) (B₂cat₂) or other diboron reagents, often without the need for a photosensitizer or base. organic-chemistry.orgresearchgate.net Mechanistic studies suggest the reaction can proceed via an electron-donor-acceptor (EDA) complex between solvent anions and the aryl halide. researchgate.net While hydroboration is a common method for functionalizing alkenes using catalysts based on iron or other earth-abundant metals, its direct application to non-activated aryl systems is less common. rsc.org However, transition-metal-free protocols for aryl systems are a rapidly advancing field, offering greener alternatives to traditional palladium-catalyzed reactions. rsc.org

Optimization of Reaction Conditions and Yields for Complex Architectures

Achieving high yields in the synthesis of complex molecules bearing the 3-ureidophenylboronic acid pinacol ester motif requires careful optimization of reaction parameters. For the widely used Miyaura borylation, key variables include the choice of catalyst, ligand, base, solvent, and temperature.

The selection of the base has been shown to be particularly critical. While inorganic bases like K₃PO₄ and KOAc are standard, a systematic study revealed that they can have an inhibitory effect on the catalytic cycle. organic-chemistry.org The use of lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, was found to minimize this inhibition, leading to significantly faster reactions and higher yields even at low catalyst loadings (as low as 0.5 mol %) and mild temperatures (35°C). organic-chemistry.org This is particularly advantageous for complex, thermally sensitive substrates.

Table 2: Effect of Base on Palladium-Catalyzed Miyaura Borylation

| Base | Reaction Time (h) | Yield (%) | Key Observation |

|---|---|---|---|

| KOAc | >16 | ~80 | Standard but slow reaction. organic-chemistry.org |

| K₃PO₄ | >16 | ~75 | Commonly used, similar rate to KOAc. organic-chemistry.org |

| K₂CO₃ | >16 | ~60 | Less effective than KOAc or K₃PO₄. organic-chemistry.org |

| Potassium Pivalate | 2 | >95 | Bulky carboxylate shows improved rate. organic-chemistry.org |

| Potassium 2-ethylhexanoate | <2 | >95 | Lipophilic base enables very fast conversion at low temp. organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 3 Ureidophenylboronic Acid Pinacol Ester

Cross-Coupling Reactivity: Expanding beyond the Suzuki-Miyaura Paradigm

3-Ureidophenylboronic acid pinacol (B44631) ester, like other arylboronic acid esters, is a versatile reagent in transition metal-catalyzed cross-coupling reactions. While the Suzuki-Miyaura reaction is the most prominent application for carbon-carbon bond formation, the reactivity of this compound extends to a variety of transformations with different metal catalysts and electrophiles. nih.gov Boronic esters, particularly pinacol esters, are frequently employed in the later stages of pharmaceutical syntheses due to their stability and ease of handling compared to free boronic acids. nih.gov

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is a cornerstone of modern organic synthesis. nih.govresearchgate.net 3-Ureidophenylboronic acid pinacol ester serves as an effective coupling partner in these reactions. The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition with an aryl halide. Subsequent transmetalation with the boronate ester and reductive elimination yields the biaryl product. nih.govnih.gov While boronic acids are often more reactive, pinacol esters can function directly as coupling partners, though sometimes at different rates. nih.gov The steric bulk of the pinacol group can influence the reaction kinetics, in some cases slowing the formation of pre-transmetalation intermediates. nih.gov

Beyond the Suzuki-Miyaura reaction, the utility of arylboronic esters extends to other palladium-catalyzed C-C bond-forming reactions, such as the Heck and Sonogashira couplings.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While traditionally employing organohalides, variations using organoboron compounds have been developed. In these transformations, 3-ureidophenylboronic acid pinacol ester could potentially serve as the aryl source, coupling with various alkenes to form substituted styrenes. The reaction mechanism involves the oxidative addition of the halide to Pd(0), followed by alkene insertion and β-hydride elimination. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org Arylboronic acid esters can be used in lieu of aryl halides in some protocols. A potential Sonogashira-type reaction involving 3-ureidophenylboronic acid pinacol ester would yield 3-ureido-substituted diphenylacetylene derivatives, which are valuable structural motifs. researchgate.netmdpi.com

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions involving arylboronic acid esters.

| Reaction Type | Electrophile/Coupling Partner | Catalyst System | Base | Solvent | General Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halides (Ar-X) | Pd(0) complex (e.g., Pd(PPh₃)₄) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | Substituted Biphenyl |

| Heck | Alkenes (e.g., Styrene, Acrylates) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Substituted Alkene |

| Sonogashira | Terminal Alkynes (RC≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Diisopropylamine | THF, DMF | Disubstituted Alkyne |

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL reaction) provides a powerful method for forming carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds, using copper catalysts. nih.govorganic-chemistry.org This reaction typically couples arylboronic acids with amines, phenols, or thiols. nih.gov

While boronic acids are the conventional substrates, boronic acid pinacol esters, such as 3-ureidophenylboronic acid pinacol ester, can also be utilized, although they are generally less reactive. researchgate.net The reduced reactivity is often attributed to the stability of the pinacol ester. However, recent studies have developed protocols that enable the efficient coupling of pinacol esters. For instance, the use of specific ligands or chelation assistance from nearby functional groups on the substrate can promote the reaction under mild conditions, even at room temperature in open flasks. researchgate.netresearchgate.net This allows for the formation of N-aryl, O-aryl, and S-aryl bonds, providing access to a wide range of substituted anilines, diaryl ethers, and diaryl sulfides from 3-ureidophenylboronic acid pinacol ester.

| Heteroatom Source | Catalyst | Base/Additive | Solvent | Bond Formed | General Product |

|---|---|---|---|---|---|

| Amines (R₂NH) | Cu(OAc)₂ | Pyridine, 2,6-Lutidine | CH₂Cl₂, Toluene | C-N | N-Aryl Amine |

| Phenols (ArOH) | Cu(OAc)₂, CuF₂ | Et₃N | CH₂Cl₂ | C-O | Diaryl Ether |

| Thiols (RSH) | CuI | Cs₂CO₃ | DMF | C-S | Diaryl Sulfide |

While palladium and copper are the most common catalysts for reactions involving boronic esters, research into more earth-abundant and cost-effective metals like nickel and cobalt is expanding.

Nickel Catalysis: Nickel complexes have emerged as powerful catalysts for cross-coupling reactions. nih.gov Nickel-catalyzed Suzuki-Miyaura-type couplings of arylboronic acids (or their esters) with aryl halides, sulfamates, and other electrophiles are well-established. researchgate.netrsc.org These reactions often proceed under different conditions than their palladium-catalyzed counterparts and can offer complementary reactivity and substrate scope. For example, nickel catalysts can be particularly effective for coupling with less reactive electrophiles like aryl chlorides. rsc.org

Cobalt Catalysis: Cobalt catalysis is a growing field in organic synthesis. While less common for direct cross-coupling with boronic esters, cobalt complexes are known to catalyze various transformations involving organoboron reagents. For instance, cobalt can catalyze the hydroboration of ketones and alkenes with pinacolborane (HBpin), a related boron species. rsc.org The exploration of cobalt-catalyzed direct cross-coupling reactions with arylboronic acid pinacol esters is an active area of research, promising new pathways for C-C and C-heteroatom bond formation.

Stability and Controlled Transformation of the Pinacol Ester Protection

The pinacol ester group serves as a robust protecting group for the boronic acid moiety, enhancing its stability for storage, handling, and purification by chromatography. nih.gov However, its stability is not absolute, and understanding its behavior under various conditions is crucial for its effective use. Furthermore, the ability to selectively remove the pinacol group to liberate the free boronic acid is essential for subsequent transformations where the free acid is more reactive.

Boronic acid pinacol esters exhibit significantly greater hydrolytic stability compared to the corresponding free boronic acids. researchgate.net However, they are susceptible to hydrolysis, particularly under physiological pH conditions. researchgate.net The stability is influenced by several factors:

pH: The rate of hydrolysis is strongly dependent on pH. Hydrolysis is considerably accelerated at a physiological pH of 7.4 compared to neutral water. researchgate.net

Substituents: The electronic nature of substituents on the phenyl ring affects the rate of hydrolysis. Electron-donating groups in the para position can slow the rate of hydrolysis, thereby increasing the ester's stability. researchgate.net

Solvent: The presence of water or other protic solvents can facilitate the reversible formation of the free boronic acid and pinacol. researchgate.net

This susceptibility to hydrolysis under specific pH conditions must be considered when designing syntheses or biological applications for compounds like 3-ureidophenylboronic acid pinacol ester. researchgate.net

While the pinacol ester is stable, its removal is often necessary. Several methods have been developed for the selective deprotection of pinacolyl boronates to yield the corresponding free boronic acids under mild conditions that tolerate a variety of functional groups. nih.govvt.edu

Common deprotection strategies include:

Transesterification: This method involves reacting the pinacol ester with an excess of another diol, such as diethanolamine. This forms a more readily hydrolyzed diethanolamine-boron adduct, which can then be treated with an acid to release the free boronic acid. nih.gov This two-step procedure is advantageous due to its mild conditions and ease of product isolation. nih.govvt.edu

Hydrolysis of Trifluoroborate Salts: A widely used two-step protocol involves treating the boronate ester with potassium hydrogen fluoride (KHF₂) to form a stable, crystalline potassium trifluoroborate salt. nih.govresearchgate.net This salt is easily isolated and can then be hydrolyzed under acidic (e.g., with trimethylsilyl (B98337) chloride and water) or basic conditions to afford the free boronic acid in high yield. researchgate.net

Oxidative Cleavage: Reagents like sodium periodate (NaIO₄) can be used to oxidatively cleave the pinacol diol, driving the equilibrium towards the free boronic acid. However, this method can be harsh and may not be compatible with sensitive functional groups. researchgate.net

| Methodology | Key Reagents | Intermediate | Advantages |

|---|---|---|---|

| Transesterification/Hydrolysis | 1. Diethanolamine (DEA) 2. Acid (e.g., HCl) | Diethanolamine-boron adduct | Mild conditions, tolerates various functional groups. nih.gov |

| Trifluoroborate Hydrolysis | 1. KHF₂ 2. Acid or Base (e.g., TMSCl, LiOH) | Potassium trifluoroborate salt (ArBF₃K) | High yields, intermediate is often crystalline and stable. nih.govresearchgate.net |

| Oxidative Cleavage | NaIO₄, Acid | None | Drives reaction to completion. |

Reactivity Profiling of the Ureido Functional Group

Chemical Transformations of the Urea (B33335) Moiety (e.g., derivatization, cyclization)

The urea moiety is susceptible to a range of chemical transformations, allowing for the synthesis of diverse derivatives. Common reactions include N-alkylation and N-arylation, which can be achieved through various catalytic methods. For instance, palladium-catalyzed cross-coupling reactions are frequently employed for the arylation of ureas nih.gov. Additionally, the urea functional group can participate in carbonylation reactions with aryl halides, leading to the formation of N-benzoyl ureas nih.gov.

A particularly noteworthy transformation is the potential for intramolecular cyclization when a reactive group is in proximity to the urea. While specific studies on 3-ureidophenylboronic acid pinacol ester are not abundant, the general principle of cyclization involving a boronic acid and a nearby urea group has been considered. This can lead to the formation of cyclic boronic acid derivatives, where the urea nitrogen or oxygen atom coordinates with the boron atom researchgate.net. The stability of the resulting ring structure is a key factor in determining the feasibility of such reactions.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| N-Arylation | Aryl Halides, Palladium Catalyst | N-Aryl Urea Derivatives | nih.gov |

| Carbonylation | Aryl Iodides/Bromides, CO, Palladium Catalyst | N-Benzoyl Urea Derivatives | nih.gov |

| Intramolecular Cyclization | Proximity of reactive groups | Cyclic Boronic Acid Derivatives | researchgate.net |

Influence of the Ureido Group on Arylboronate Reactivity and Selectivity

The ureido group, positioned at the meta-position of the phenyl ring, exerts both electronic and steric effects on the reactivity and selectivity of the arylboronate ester. The nature of this influence is critical in predicting the outcomes of reactions such as the Suzuki-Miyaura cross-coupling.

Steric hindrance from the ureido group at the meta-position is generally considered to be minimal and is less likely to significantly impact the approach of reactants to the boron center compared to an ortho-substituent. However, the potential for intramolecular interactions, such as hydrogen bonding between the urea protons and a reaction intermediate, could play a role in directing the selectivity of certain reactions.

Investigations into Lewis Acidity and Boron-Ligand Interactions

The boron atom in 3-ureidophenylboronic acid pinacol ester is a Lewis acidic center, capable of accepting a pair of electrons. The strength of this Lewis acidity is modulated by the substituents on the aromatic ring.

The conjugation of the oxygen lone pairs from the pinacol group into the vacant p-orbital of the boron atom reduces its Lewis acidity compared to the corresponding boronic acid rsc.orged.ac.uk. The electronic influence of the 3-ureido group further fine-tunes this property.

| Interaction | Description | Consequence |

| Intramolecular B-N/O Coordination | The nitrogen or oxygen of the ureido group donates a lone pair to the boron atom. | Formation of a cyclic structure, altered Lewis acidity and reactivity. |

| Intermolecular Ligand Binding | External Lewis bases can coordinate to the boron atom. | Formation of boronate complexes, influencing reaction pathways. |

Advanced Applications in Organic and Materials Synthesis

Strategic Use as a Versatile Building Block for Diverse Molecular Architectures

The molecular structure of 3-ureidophenylboronic acid pinacol (B44631) ester makes it an exceptionally versatile building block for creating diverse and complex molecular architectures. This versatility stems from its two distinct functional groups that can participate in orthogonal chemical transformations.

The pinacol boronic ester is a well-established functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.govresearchgate.netsandiego.edu This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netsandiego.edu The 3-ureidophenylboronic acid pinacol ester can be coupled with a wide range of aryl or vinyl halides and triflates to introduce the ureidophenyl scaffold into larger molecules. nih.gov The mild reaction conditions and high functional group tolerance of the Suzuki coupling make this a highly reliable method for incorporating this specific building block. nih.gov

Simultaneously, the urea (B33335) moiety serves as a powerful hydrogen-bonding unit. nih.govmdpi.com Urea groups are known to form strong, directional hydrogen bonds, acting as both a hydrogen bond donor and acceptor. nih.govmdpi.comresearchgate.net This feature allows for the programmed self-assembly of molecules into higher-order supramolecular structures, such as dimers, tapes, or complex networks. nih.govresearchgate.netresearchgate.netrsc.org The interplay between the covalent bond-forming capability of the boronic ester and the non-covalent interactions of the urea group allows chemists to design and construct a vast range of molecular architectures, from discrete functional molecules to extended supramolecular polymers. nih.gov

Table 1: Functional Groups of 3-Ureidophenylboronic acid pinacol ester and Their Roles

| Functional Group | Type of Interaction | Primary Application |

|---|---|---|

| Pinacol Boronic Ester | Covalent (C-C bond formation) | Suzuki-Miyaura Cross-Coupling |

Design and Synthesis of Complex Organic Scaffolds

The strategic incorporation of 3-ureidophenylboronic acid pinacol ester is particularly valuable in the design and synthesis of complex organic scaffolds, especially those with biological relevance. The urea group is a common motif in medicinal chemistry, known to interact with biological targets through hydrogen bonding. mdpi.com The ability to introduce this group alongside a boronic acid—a functionality also known for its bioactivity, particularly as a protease inhibitor—creates a powerful synthetic tool.

An exemplary application is in the synthesis of urea-peptide boronic acids. In one synthetic approach, a protected α-amino boronic acid pinacol ester is coupled with a carboxylic acid to form a peptide bond. youtube.com Subsequently, the protecting groups are removed, and a urea-containing moiety can be introduced. youtube.com This pathway highlights how a ureidophenylboronic acid precursor could be used to generate complex, hybrid molecules that combine the structural features of peptides with the functional properties of boronic acids and ureas. Such scaffolds are of high interest as potential therapeutic agents, for instance, as enzyme inhibitors. nih.gov

The synthesis of these complex molecules often involves a multi-step process where the boronic ester may be carried through several reaction steps before its final use in a cross-coupling reaction, demonstrating the stability and compatibility of the pinacol ester protecting group.

Integration into Dynamic Covalent Assemblies and Responsive Chemical Systems

The dual functionality of 3-ureidophenylboronic acid pinacol ester is ideally suited for the creation of dynamic and responsive materials. This is achieved by combining the principles of dynamic covalent chemistry (DCC) with supramolecular assembly.

The boronic ester bond itself is a dynamic covalent bond. It can undergo reversible transesterification reactions with diols, particularly in the presence of water or other nucleophiles. researchgate.netrsc.orgnih.govacs.orgmdpi.com This reversible bond formation allows for the creation of materials like vitrimers—a class of polymers that are covalently cross-linked but can be reprocessed and reshaped under certain stimuli, such as heat. nih.govmdpi.com

When combined with the strong hydrogen-bonding capabilities of the urea group, a second layer of dynamic interaction is introduced. The urea moiety can drive the self-assembly of polymer chains or small molecules into ordered structures, forming supramolecular gels or polymers. nih.govrsc.orgrsc.orgrsc.orgresearchgate.net These non-covalent networks are often responsive to external stimuli like temperature, pH, or the presence of specific anions. For example, a ureido-based derivative has been shown to exhibit pH-responsive self-assembly in water. rsc.org

The integration of 3-ureidophenylboronic acid pinacol ester into a system can therefore lead to materials with dual-responsive properties. The boronic ester linkages can provide covalent cross-linking that is responsive to diols or changes in pH, while the urea groups can form a supramolecular network held together by hydrogen bonds, which is typically sensitive to temperature and solvent polarity. fiveable.mewikipedia.org This combination allows for the design of sophisticated "smart" materials, such as injectable, self-healing hydrogels for biomedical applications. fiveable.mewikipedia.org

Table 2: Stimuli-Responsive Behavior of Functional Moieties

| Functional Moiety | Type of Bond | Common Stimuli for Reversibility |

|---|---|---|

| Boronic Ester | Dynamic Covalent | pH, Water, Diols, Temperature |

Development of Novel Polymer and Material Precursors

3-Ureidophenylboronic acid pinacol ester can be classified as a bifunctional monomer, a key component in step-growth polymerization. youtube.comfiveable.mewikipedia.orgfiveable.meresearchgate.net Bifunctional monomers possess two reactive sites, allowing them to link together to form long polymer chains. fiveable.mefiveable.me In this case, the molecule can be viewed as an "A-B" type monomer, where 'A' (the boronic ester) can react with one type of functional group and 'B' (the urea) with another, or it can be used in "A-A" + "B-B" type polymerizations. youtube.com

For example, the boronic ester can undergo polycondensation via transesterification with a diol (a B-B monomer) to form a polyester-like polymer with boronic esters in the backbone. researchgate.netnih.govacs.org This creates a dynamic covalent polymer network. Concurrently, the urea groups along the polymer chains can form strong intermolecular hydrogen bonds, acting as physical cross-links. This dual cross-linking mechanism—covalent cross-links from the boronic esters and physical cross-links from the urea hydrogen bonds—can lead to materials with enhanced mechanical properties, such as high toughness and self-healing capabilities. rsc.orgmdpi.com

Furthermore, derivatives of this molecule, such as 3-acrylamidophenylboronic acid pinacol ester, can be used as monomers in chain-growth polymerization to create polymers with pendant ureidophenylboronic acid groups. rsc.org These functional polymers can then be cross-linked through either boronic ester formation or hydrogen bonding to create functional materials, hydrogels, or coatings.

Analytical Methodologies and Spectroscopic Characterization in Research

Advanced Chromatographic Purification Techniques for Boronate Esters

The purification of boronate esters like 3-Ureidophenylboronic acid pinacol (B44631) ester is frequently complicated by their reactivity, especially during analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.nettandfonline.com The primary challenge stems from the on-column hydrolysis of the pinacol ester to its corresponding boronic acid. tandfonline.comresearchgate.net This degradation can lead to inaccurate assessments of purity and yield. ingentaconnect.com Researchers have developed several advanced chromatographic techniques to address these issues, including modifications to stationary phases and the use of alternative chromatographic modes like hydrophilic interaction liquid chromatography (HILIC). researchgate.net For preparative purification, column chromatography using neutral alumina (B75360) or silica (B1680970) gel impregnated with boric acid has been reported as effective. researchgate.netoup.com

A critical aspect of analyzing boronate esters is the prevention of their hydrolysis during the analytical run. Several key strategies have been identified to stabilize these compounds on an RP-HPLC column.

Sample Diluent Selection: The choice of solvent for sample preparation is crucial. Aprotic and non-aqueous diluents, such as 100% acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF), have been shown to be superior to aqueous mixtures (e.g., 1:1 ACN:water), which can cause significant hydrolysis of the ester even before injection. tandfonline.comingentaconnect.comresearchgate.net

Mobile Phase pH Control: The pH of the mobile phase significantly impacts the stability of the boronate ester. Highly basic mobile phases (up to pH 12.4) have been successfully used to stabilize reactive pinacolboronate esters by preventing proton-mediated hydrolysis. nih.gov Conversely, acidic modifiers like formic acid in the mobile phase have been shown to increase the rate of on-column hydrolysis. tandfonline.comresearchgate.net In many cases, using a mobile phase with no pH modifier at all provides the best results for minimizing degradation. tandfonline.comresearchgate.net

Use of Ion Pairing Reagents: For certain challenging separations, the use of an ion pairing reagent in a highly basic mobile phase has proven effective in achieving good retention and separation while stabilizing the ester. nih.gov

Alternative Chromatographic Modes: HILIC has emerged as a powerful alternative to RP-HPLC for analyzing boronate esters. The high concentration of organic solvent in HILIC mobile phases effectively suppresses on-column hydrolysis and provides excellent solubility for the ester samples. researchgate.net

The selection and optimization of both the stationary and mobile phases are paramount for the accurate purity assessment of boronate esters.

Stationary Phase Influence: The type of stationary phase has a significant effect on the rate of on-column hydrolysis. tandfonline.comresearchgate.net Columns with low residual silanol (B1196071) activity are preferred. Studies comparing different C18 columns have demonstrated that phases like the Waters XTerra MS C18 exhibit lower hydrolytic activity compared to others, such as the Agilent Zorbax Eclipse XDB C18 or Phenomenex Onyx Monolithic C18, especially when acidic modifiers are present. tandfonline.comtandfonline.comresearchgate.net The silica matrix of the column itself can catalyze the hydrolysis of pinacol esters. researchgate.net

Mobile Phase Composition: As mentioned, avoiding acidic modifiers is a key optimization step. researchgate.net For RP-HPLC, a typical mobile phase system consists of water (Mobile Phase A) and acetonitrile (Mobile Phase B), run on a gradient. researchgate.net For HILIC analysis, which shows excellent selectivity for both boronate esters and their corresponding boronic acids, a ZIC-cHILIC column can be employed with a mobile phase containing a high percentage of organic solvent. researchgate.net

The following table summarizes optimized chromatographic conditions reported for minimizing hydrolysis of boronate esters.

| Parameter | Optimized Condition | Rationale |

| Column | Waters XTerra MS C18; 4.6 x 50 mm | Low residual silanol activity minimizes catalytic hydrolysis. researchgate.net |

| Mobile Phase A | Water | Neutral pH avoids acid-catalyzed hydrolysis. researchgate.net |

| Mobile Phase B | Acetonitrile | Standard organic phase for RP-HPLC. researchgate.net |

| pH Modifier | None | Formic acid was found to significantly increase hydrolysis. tandfonline.comresearchgate.net |

| Column Temp. | 35°C | Temperature was found to have only a minor effect on hydrolysis. tandfonline.comresearchgate.net |

| Diluent | 100% Acetonitrile or THF | Aprotic solvents prevent pre-injection hydrolysis. tandfonline.comresearchgate.net |

Comprehensive Spectroscopic Characterization (e.g., ¹¹B NMR, Mass Spectrometry, Infrared Spectroscopy) of Compound and Derivatives

A combination of spectroscopic techniques is essential for the unambiguous characterization of 3-Ureidophenylboronic acid pinacol ester and related compounds.

¹¹B NMR Spectroscopy: Boron-11 NMR is a particularly powerful tool for characterizing boronic acids and their esters. nsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom. Tricoordinate, sp²-hybridized boron atoms in boronic acids and esters typically show broad signals in the δ 28-34 ppm range. rsc.orgsdsu.edu The formation of a tetracoordinate, sp³-hybridized boronate species, for instance upon coordination with a Lewis base or hydrolysis to a boronate anion at high pH, results in a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 3-9 ppm. nsf.govmdpi.com This distinction allows for in-situ monitoring of reactions and stability. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the target compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. nih.gov Electrospray ionization (ESI) is a common technique used for these types of molecules. researchgate.net The isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) provides a characteristic signature in the mass spectrum, aiding in the identification of boron-containing fragments. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the functional groups present in the molecule. For ureido-phenylboronate systems, key vibrational bands include N-H stretching from the urea (B33335) group (typically 3200-3400 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹). researchgate.net Vibrations specific to the boronate ester group are also observable. Strong bands corresponding to the B-O stretching are typically found in the 1310-1392 cm⁻¹ region. researchgate.netnih.gov The C-B stretching vibration can also be identified, often near 1086 cm⁻¹. researchgate.net

The table below outlines typical spectroscopic data for phenylboronic acid derivatives.

| Spectroscopic Technique | Feature | Typical Range / Value | Reference |

| ¹¹B NMR | Chemical Shift (δ) for Ar-B(pin) | 30 - 34 ppm (broad singlet) | rsc.orgsdsu.edu |

| ¹³C NMR | C-B Signal | Often not detected due to quadrupolar relaxation | rsc.orgnih.gov |

| IR Spectroscopy | B-O Asymmetric Stretch (ν) | 1310 - 1392 cm⁻¹ | researchgate.netnih.gov |

| IR Spectroscopy | C=O (Urea) Stretch (ν) | ~1650 cm⁻¹ | researchgate.net |

| IR Spectroscopy | N-H (Urea) Stretch (ν) | 3200 - 3400 cm⁻¹ | researchgate.net |

Structural Elucidation Challenges and Solutions for Complex Ureido-Boronate Systems

The primary challenge in the structural elucidation of ureido-boronate systems like 3-Ureidophenylboronic acid pinacol ester is managing the compound's inherent instability. nih.gov The facile hydrolysis of the boronate ester to the corresponding boronic acid can complicate analysis, leading to the presence of multiple boron species in solution. researchgate.netresearchgate.net

The solution to this challenge lies in the careful application of the analytical methodologies described previously. Using aprotic solvents for sample preparation and analysis (e.g., for NMR) is essential to prevent hydrolysis. tandfonline.com For chromatographic methods, minimizing contact with water and acidic conditions through techniques like HILIC or optimized RP-HPLC with neutral or basic mobile phases is critical for obtaining data that accurately reflects the composition of the original sample. researchgate.netnih.gov

Furthermore, the quadrupolar nature of the boron nucleus can lead to broad signals in NMR spectroscopy, particularly for ¹¹B, and can cause the signal for the carbon atom directly attached to boron (C-B) to be broadened to the point of being undetectable in ¹³C NMR spectra. rsc.orgnih.gov This requires the analyst to rely on a combination of other spectroscopic data (¹H NMR, ¹¹B NMR, MS, IR) and 2D NMR techniques (like HMBC) to confirm the structure, rather than relying on a complete set of ¹³C NMR signals. nih.gov

Computational and Theoretical Studies on 3 Ureidophenylboronic Acid Pinacol Ester

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy. For 3-Ureidophenylboronic acid pinacol (B44631) ester, such calculations would reveal details about its molecular orbitals, charge distribution, and thermodynamic stability.

While specific energetics calculations for this molecule are not published, basic chemical and physical properties have been computed and are available in chemical databases. These descriptors provide a preliminary look at the molecule's characteristics.

Table 1: Computed Physicochemical Properties of 3-Ureidophenylboronic Acid Pinacol Ester

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉BN₂O₃ | |

| Molecular Weight | 262.11 g/mol | |

| Topological Polar Surface Area (TPSA) | 73.6 Ų | |

| logP | 1.4764 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

More advanced calculations, typically using Density Functional Theory (DFT), would further elucidate the electronic landscape. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density and predict sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction pathways and transition states. For a compound like 3-Ureidophenylboronic acid pinacol ester, which is a likely candidate for Suzuki-Miyaura cross-coupling reactions, DFT could be used to model the entire catalytic cycle.

A typical DFT study on a Suzuki-Miyaura reaction mechanism would involve:

Modeling Reactants and Catalysts: Building accurate models of the boronic ester, the coupling partner, and the palladium catalyst.

Mapping the Catalytic Cycle: Calculating the energy of each step, including oxidative addition, transmetalation, and reductive elimination.

Identifying Transition States: Locating the highest energy point along the reaction coordinate for each step to determine the activation energy.

The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step. DFT calculations can reveal the structure of the transition state and show how the ureido substituent and the pinacol ester group influence the activation barrier. While a specific DFT study elucidating a reaction mechanism involving 3-Ureidophenylboronic acid pinacol ester is not available, the methodology is well-established for phenylboronic acids in general.

Modeling of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of 3-Ureidophenylboronic acid pinacol ester in a reaction are governed by a combination of steric and electronic factors. Computational modeling can disentangle these effects.

Electronic Effects: The ureido group (-NHCONH₂) is an electron-donating group, which increases the electron density on the phenyl ring. This can affect the rate of transmetalation in cross-coupling reactions. Computational models can quantify this effect by calculating the partial charges on the atoms and the energy of the relevant molecular orbitals.

Steric Effects: The pinacol ester group is generally considered a bulky substituent. Its size can hinder the approach of the palladium catalyst to the boron atom. This steric hindrance can slow down the rate of reaction compared to less hindered boronic acids or esters. Computational studies have shown that the steric bulk imparted by the methyl groups on the pinacol ester can prevent the formation of certain reaction intermediates. Kinetic experiments and computational modeling on related systems have identified three primary factors influencing the reaction rate: the ease of rehybridization of the boron atom (affected by steric accessibility), the ease of formation of the palladium complex, and the migratory aptitude of the aryl group.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry can predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra, which can then be compared with experimental data for structure verification.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For phenylboronic acids, this often involves calculating the potential energy surface (PES) by rotating key dihedral angles. For 3-Ureidophenylboronic acid pinacol ester, the key rotations would be around the C-B bond and the C-N bond of the ureido group. By calculating the energy at each rotational increment, a map of stable conformers (energy minima) and the energy barriers between them can be created. The global minimum on this surface represents the most stable conformation of the molecule. Although a detailed conformational analysis for this specific molecule has not been published, the PubChem database notes that 3D conformer generation was disallowed because of an unsupported element in the MMFF94s force field, highlighting a computational challenge.

Supramolecular Chemistry and Self Assembly Driven by the Ureido Moiety

Investigation of Hydrogen-Bonding Motifs and Dimerization Characteristics

The ureido group possesses both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This arrangement facilitates the formation of a variety of hydrogen-bonding motifs. In the case of simple phenylurea derivatives, the most common motif is a catemeric chain where molecules are linked head-to-tail. However, the presence of the boronic acid pinacol (B44631) ester at the meta position of the phenyl ring can influence the steric and electronic environment, potentially favoring the formation of discrete dimeric structures.

The dimerization of ureido-containing molecules is a well-established phenomenon, often characterized by a pair of N-H···O hydrogen bonds that create a stable, centrosymmetric dimer. While specific crystallographic or solution-state structural data for 3-Ureidophenylboronic acid pinacol ester is not extensively reported in publicly available literature, the fundamental principles of ureido-driven dimerization can be inferred. The strength of this dimerization is influenced by the solvent environment, with non-polar solvents typically promoting stronger association due to the favorability of intermolecular hydrogen bonding over solute-solvent interactions.

| Parameter | Description | Implication for 3-Ureidophenylboronic acid pinacol ester |

| Hydrogen Bond Donors | Two N-H groups | Capable of donating two hydrogen bonds. |

| Hydrogen Bond Acceptor | One C=O group | Capable of accepting hydrogen bonds. |

| Common Motif | Dimerization via N-H···O bonds | Expected to form stable dimeric pairs in solution. |

| Solvent Effects | Stronger association in non-polar solvents | The extent of self-assembly can be tuned by the choice of solvent. |

Design Principles for Self-Complementary Quadruple Hydrogen-Bonding Systems

While a simple ureido group typically forms two hydrogen bonds in a dimeric arrangement, more complex and robust self-assembling systems can be designed by incorporating additional hydrogen bonding sites to create self-complementary quadruple hydrogen-bonding motifs. A prominent example of such a system is the ureidopyrimidinone (UPy) moiety, which has a Donor-Donor-Acceptor-Acceptor (DDAA) array of hydrogen bonding sites. This leads to very strong and specific dimerization.

Although 3-Ureidophenylboronic acid pinacol ester itself does not possess a quadruple hydrogen-bonding motif, it serves as a foundational building block that could be chemically modified to incorporate such functionalities. For instance, the urea (B33335) nitrogen could be functionalized with a pyrimidinone group to create a UPy-functionalized phenylboronic acid derivative. The design principle involves creating a molecule that can recognize and bind to an identical partner with high fidelity, a key concept for the construction of well-defined supramolecular polymers.

Formation of Supramolecular Polymers and Controlled Assemblies.nih.gov

The ability of the ureido moiety to drive dimerization is the first step towards the formation of larger, chain-like structures known as supramolecular polymers. To achieve this, a monomer must be bifunctional, meaning it has two recognition sites. If 3-Ureidophenylboronic acid pinacol ester were incorporated into a molecule with two such ureido groups, these molecules could link together in a linear fashion through dimerization, forming a polymer chain held together by non-covalent bonds.

The "pinacol ester" part of the molecule also offers opportunities for controlled assembly. Boronic esters can participate in dynamic covalent chemistry, forming reversible bonds with diols. This provides a secondary mechanism for linking molecules together, which can be controlled by external stimuli such as changes in pH or the addition of competing diols. This dual-functionality allows for the design of more complex and responsive supramolecular assemblies. For instance, the ureido groups could direct the initial formation of a linear polymer, while the boronic ester groups could be used to cross-link these chains, forming a gel.

| Assembly Strategy | Driving Interaction | Resulting Structure |

| Bifunctional Ureido Monomer | Ureido Dimerization | Linear Supramolecular Polymer |

| Ureido-Boronic Acid System | Hydrogen Bonding & Boronate Ester Formation | Cross-linked Networks, Gels |

Dynamic Intermolecular Interactions and Responsive Material Design

A key feature of supramolecular chemistry is the dynamic nature of non-covalent interactions. The hydrogen bonds formed by the ureido group are constantly breaking and reforming at room temperature. This dynamic equilibrium imparts unique properties to materials constructed from these molecules, such as self-healing and responsiveness to stimuli. For example, a material based on ureido-driven supramolecular polymers could be cut and then heal itself as the hydrogen bonds reform across the interface.

The boronic acid pinacol ester moiety introduces another layer of dynamic behavior. The boronate ester bond is also reversible and can be sensitive to pH and the presence of diols. This allows for the design of materials that can assemble or disassemble in response to specific chemical signals. For instance, a hydrogel cross-linked by boronate ester bonds could be designed to dissolve at a lower pH or in the presence of a sugar molecule like glucose, which is a diol. This responsiveness is of great interest for applications such as drug delivery and sensing.

Synergistic Effects of Boron and Ureido Moieties in Supramolecular Architectures

The true potential of 3-Ureidophenylboronic acid pinacol ester lies in the synergistic interplay between the ureido and boronic acid functionalities. These two groups can act orthogonally, meaning they can participate in independent self-assembly processes without interfering with each other. For example, the ureido groups could direct the formation of a one-dimensional chain, while the boronic acid groups on the periphery of this chain could be used to bind to a surface or to another type of molecule.

Functionalization and Derivatization Strategies for Targeted Research

Electrophilic Aromatic Substitution and Directed Functionalization of the Phenyl Ring.

The phenyl ring of 3-ureidophenylboronic acid pinacol (B44631) ester presents a unique case for electrophilic aromatic substitution (EAS) due to the presence of two substituents with competing directing effects. The ureido group (-NHCONH₂) is an activating group and an ortho, para-director, while the boronic acid pinacol ester group (-B(O-pinacol)₂) is a deactivating group and a meta-director.

The ureido group, through the nitrogen atom directly attached to the aromatic ring, can donate lone-pair electron density to the ring via resonance, thereby activating the ortho and para positions towards electrophilic attack. Conversely, the boronic acid ester group is electron-withdrawing due to the electronegativity of the oxygen atoms and the empty p-orbital of the boron atom, which deactivates the ring and directs incoming electrophiles to the meta position.

In 3-ureidophenylboronic acid pinacol ester, the ureido group is at position 1 and the boronic acid ester at position 3. The positions ortho to the ureido group are 2 and 6, and the para position is 4. The positions meta to the boronic acid ester are 1 and 5. Therefore, the activating ureido group strongly directs electrophiles to positions 2, 4, and 6, while the deactivating boronic acid ester group directs to position 5. The directing effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for EAS |

|---|---|---|---|---|

| -NHCONH₂ | 1 | Activating (+R > -I) | ortho, para | 2, 4, 6 |

| -B(O-pinacol)₂ | 3 | Deactivating (-I) | meta | 5 |

Given that activating groups generally have a stronger influence on the regioselectivity of EAS reactions than deactivating groups, it is anticipated that substitution will predominantly occur at the positions activated by the ureido group. Therefore, nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of 2-, 4-, and 6-substituted products, with the potential for minor amounts of the 5-substituted product. The precise product distribution would depend on the specific reaction conditions and the steric hindrance posed by the existing substituents.

Modification and Manipulation of the Urea (B33335) Nitrogen and Carbonyl Moieties.

The urea moiety of 3-ureidophenylboronic acid pinacol ester offers several avenues for modification. The terminal primary amine (-NH₂) can undergo a variety of reactions, including N-alkylation and N-acylation, to introduce new functional groups. For instance, reaction with alkyl halides in the presence of a base can yield N-alkylated derivatives, while reaction with acyl chlorides or anhydrides can produce N-acylated products. These modifications can be used to attach reporter molecules, cross-linking agents, or other functionalities.

The internal N-H group is less reactive due to its attachment to the phenyl ring and the carbonyl group. However, under certain conditions, it can also be functionalized.

The carbonyl group of the urea is generally stable but can participate in reactions under specific conditions. For example, it can be a target for strong reducing agents, although this is less common. A more synthetically useful transformation involves the reaction of the urea with carboxylic acids in the presence of a catalyst like boric acid to form amides. This reaction proceeds through the in situ generation of ammonia (B1221849) from the pyrolysis of urea, which then reacts with a mixed anhydride (B1165640) formed between the carboxylic acid and boric acid. This strategy could be employed to link carboxylic acid-containing molecules to the 3-ureidophenylboronic acid pinacol ester scaffold.

| Urea Moiety Component | Potential Reaction | Reagents | Potential Product |

|---|---|---|---|

| Terminal -NH₂ | N-Alkylation | Alkyl halide, Base | N-Alkyl-N'-(3-(pinacolboronato)phenyl)urea |

| Terminal -NH₂ | N-Acylation | Acyl chloride/anhydride, Base | N-Acyl-N'-(3-(pinacolboronato)phenyl)urea |

| Urea Moiety | Amide Formation | Carboxylic acid, Boric acid (catalyst), Heat | Amide-functionalized derivative |

Synthesis of Multi-Functional Conjugates and Hybrid Systems.

The dual functionality of 3-ureidophenylboronic acid pinacol ester makes it an excellent linker for the synthesis of multi-functional conjugates and hybrid systems. The boronic acid ester can form reversible covalent bonds with diols, a property widely exploited in the development of sensors and drug delivery systems. The ureido group provides a handle for further functionalization or can participate in hydrogen bonding interactions.

A significant application of phenylboronic acid pinacol esters is in the functionalization of polymers and nanoparticles for biomedical applications. For example, phenylboronic acid derivatives have been used to modify hyaluronic acid (HA), a naturally occurring polysaccharide, to create reactive oxygen species (ROS)-responsive drug delivery systems. nih.gov In such systems, the phenylboronic acid ester can act as a ROS-cleavable linker.

Similarly, 3-ureidophenylboronic acid pinacol ester can be conjugated to polymers like polyethylene (B3416737) glycol (PEG) to create amphiphilic molecules capable of self-assembling into micelles for drug encapsulation and delivery. The ureido group can be modified, for example, by reaction with an isocyanate-functionalized polymer, to create these conjugates. The resulting hybrid systems can be designed to respond to specific biological stimuli, such as changes in pH or the presence of specific sugars, which interact with the boronic acid moiety.

| Hybrid System | Conjugation Strategy | Key Feature | Potential Application |

|---|---|---|---|

| Polymer-drug conjugate | Modification of the ureido group with a polymer chain | Improved pharmacokinetics and solubility | Targeted drug delivery |

| Functionalized nanoparticles | Incorporation into a polymer matrix that self-assembles | Stimuli-responsive drug release (e.g., pH, ROS, sugars) | Smart drug delivery systems |

| Biopolymer conjugate (e.g., with Hyaluronic Acid) | Reaction of the boronic acid or a functionalized ureido group with the biopolymer | Biocompatibility and targeting capabilities | Tissue-specific drug delivery |

Stereoselective Functionalization and Chirality Introduction.

One approach is to start with a chiral precursor. For instance, a chiral amine could be used in the synthesis of the urea moiety, leading to a diastereomeric mixture if the final molecule contains another stereocenter, or a single enantiomer if it is the only source of chirality.

Alternatively, a prochiral substrate could be functionalized using a chiral catalyst. For example, if a double bond were introduced into a side chain attached to the urea, asymmetric hydrogenation or dihydroxylation could be employed to create new stereocenters with high enantioselectivity.

Another common strategy is the resolution of a racemic mixture. This can be achieved by reacting the 3-ureidophenylboronic acid pinacol ester, or a derivative, with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the individual enantiomers of the target compound. For example, if the ureido group were to be modified with a carboxylic acid, this could be reacted with a chiral amine to form diastereomeric salts.

| Strategy | Description | Example Approach |

|---|---|---|

| Use of Chiral Precursors | Incorporate a chiral building block during the synthesis. | Reacting 3-aminophenylboronic acid pinacol ester with a chiral isocyanate. |

| Asymmetric Catalysis | Employ a chiral catalyst to induce stereoselectivity in a reaction on a prochiral substrate. | Asymmetric reduction of a ketone functionality introduced elsewhere on the molecule. |

| Chiral Resolution | Separate a racemic mixture by forming and separating diastereomers. | Derivatization with a chiral acid or base, followed by chromatographic separation. |

Emerging Research Frontiers and Future Perspectives

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the design of synthetic routes, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. mdpi.com The synthesis of 3-Ureidophenylboronic acid pinacol (B44631) ester is ripe for innovation in this area, moving beyond traditional methods.

Sustainable Synthesis of Precursors: Future strategies will likely focus on the eco-friendly production of the key precursors. For the urea (B33335) moiety, this involves moving away from hazardous reagents like phosgene (B1210022). google.com Research into "green urea" production, which utilizes captured carbon dioxide and green ammonia (B1221849), presents a promising avenue for sustainable sourcing of urea-based starting materials. rsc.org Similarly, non-isocyanate pathways for creating urethane and urea linkages, for instance, from organic carbonates, are being developed to enhance the environmental friendliness of the synthesis. researchgate.net

Greener Borylation Methods: For the organoboron component, significant progress is being made in developing transition-metal-free borylation reactions. nih.govresearchgate.net These methods often use simple Lewis bases to activate diboron (B99234) reagents, offering a more sustainable alternative to metal-catalyzed processes. nih.govresearchgate.net Furthermore, techniques like visible light-induced C-H borylation are emerging, which operate under mild conditions and avoid harsh reagents, providing a cleaner route to functionalized boronic esters. organic-chemistry.org A facile and environmentally benign method reported involves the simple grinding of a boronic acid and a diol without a solvent to form the ester, a technique with broad applicability. researchgate.net

A comparison of traditional versus potential green synthetic approaches is summarized below.

| Synthetic Step | Traditional Method | Potential Green Approach | Key Advantage |

| Urea Formation | Use of phosgene or isocyanates google.com | Aminolysis of phenyl carbamates in DMSO; synthesis from captured CO2 google.comrsc.org | Avoids highly toxic reagents, utilizes waste products. |

| Borylation | Transition-metal catalysis | Metal-free catalysis with Lewis bases; Visible-light photoredox catalysis nih.govorganic-chemistry.org | Reduces metal waste, mild reaction conditions. |

| Esterification | Dean-Stark apparatus with solvent | Solvent-free grinding of boronic acid and pinacol researchgate.net | Eliminates solvent, reduces energy consumption. |

| Overall Process | Multi-step, solvent-intensive | One-pot synthesis, use of aqueous or benign solvents mdpi.com | Improved atom economy, reduced environmental impact. |

Exploration of New Catalytic Systems for Challenging Transformations

While 3-Ureidophenylboronic acid pinacol ester is a valuable partner in Suzuki-Miyaura cross-coupling reactions, the quest for more robust and versatile catalytic systems continues. ubc.canih.govacs.org The urea functionality, while useful, can present challenges by interacting with catalysts or other reagents.

Future research is focused on developing catalysts that exhibit high activity and stability, particularly for coupling reactions involving complex or sterically hindered substrates. mdpi.com This includes the design of sophisticated phosphine ligands that can enhance the efficiency of palladium catalysts, even allowing for reactions with more challenging aryl chlorides. mdpi.com The development of air-stable ligands also simplifies reaction setup and broadens the applicability in various laboratory settings. nih.gov

Moreover, there is growing interest in moving beyond palladium to more abundant and less expensive base metals. Catalytic systems based on nickel, copper, or iron are being explored for cross-coupling reactions, which could provide more sustainable and economical alternatives for transformations involving ureidophenylboronic acid esters. thieme.de

| Catalyst System | Focus Area | Potential Transformation | Significance |

| Palladium with Advanced Ligands | Highly active and air-stable phosphine ligands (e.g., SPhos) mdpi.com | Coupling with sterically hindered or electron-rich/poor partners. | Increased scope and efficiency for complex molecule synthesis. nih.gov |

| Nickel-Based Catalysts | C(sp³)–C(sp²) cross-couplings. | Coupling of alkyl halides with 3-Ureidophenylboronic acid pinacol ester. | Access to new molecular architectures not easily formed via traditional methods. |

| Copper-Based Catalysts | Chan-Lam-Evans coupling. | Formation of C-N or C-O bonds using the boronic ester. | Diversification of the types of bonds that can be formed. |

| Photoredox Catalysis | Visible-light-mediated reactions. | Radical-based transformations and couplings under mild conditions. chemicalonline.com | Energy-efficient and provides access to alternative reaction pathways. |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. acs.orgirma-international.org The study of reactions involving 3-Ureidophenylboronic acid pinacol ester is benefiting immensely from advanced, real-time monitoring techniques that provide a window into the dynamic processes occurring in the reaction flask. ubc.ca

In-situ Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry allow chemists to track the concentration of reactants, intermediates, and products in real-time. acs.orgoxinst.com This provides invaluable kinetic data and can help identify transient or unstable intermediates that are key to the catalytic cycle. acs.orgacs.orgnih.govnih.gov For instance, in-situ NMR has been used to elucidate the multiple decomposition pathways of arylboronic acids, which is critical for improving reaction yields. acs.orgnih.govnih.gov

Single-Molecule Detection : A groundbreaking approach involves integrating a single catalyst molecule into a nanocircuit, allowing the entire catalytic cycle of a Suzuki-Miyaura coupling to be monitored through changes in electrical signals. pku.edu.cnnih.gov This technique offers unparalleled temporal resolution and can directly observe individual reaction steps like oxidative addition, transmetalation, and reductive elimination, helping to resolve long-standing mechanistic debates. pku.edu.cnnih.gov

These advanced methods provide high-density, reliable data that can reveal the intricate details of how the ureido and boronic ester groups influence the reaction pathway, leading to more rational process optimization. ubc.ca

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Design

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for synthesis. bionity.com For a molecule like 3-Ureidophenylboronic acid pinacol ester, AI and machine learning (ML) are set to accelerate research and development in several key areas.

Reactivity Prediction : ML models are being trained on vast databases of chemical reactions to predict the reactivity of specific molecules under various conditions. nih.govrsc.orgresearchgate.netresearchgate.net Such models can predict the most likely sites for a reaction, like borylation, on a complex molecule or forecast the outcome of a cross-coupling reaction with a novel partner, saving significant time and resources in the lab. bionity.com

Synthetic Route Design : AI platforms can perform retrosynthetic analysis to propose novel and efficient synthetic routes to complex target molecules containing the ureidophenylboronic acid moiety. acs.org These tools can identify more cost-effective or sustainable pathways that a human chemist might overlook.

Reaction Optimization : By analyzing data from high-throughput experiments, ML algorithms can identify optimal reaction conditions (e.g., catalyst, solvent, temperature) with far greater speed than traditional one-variable-at-a-time methods. cmu.edu This is particularly useful for complex multi-component reactions like the Suzuki-Miyaura coupling.

The synergy between automated synthesis platforms and AI decision-making promises to greatly increase the efficiency and sustainability of chemical synthesis. bionity.com

Fundamental Studies on Boron-Ureido Synergies in Chemical Systems

The unique combination of a boronic ester and a ureido group on the same aromatic ring creates opportunities for interesting intramolecular and intermolecular interactions that can influence the molecule's properties and reactivity.

The ureido group is a potent hydrogen bond donor and acceptor. This functionality can lead to the formation of specific non-covalent interactions, which could be exploited in areas like crystal engineering, molecular recognition, and the design of self-healing materials. researchgate.net For example, the dynamic nature of boronic ester bonds, which can undergo reversible transesterification, is a key feature in the development of vitrimers (a class of self-healing polymers). nih.gov The hydrogen-bonding capability of the ureido group could be used to introduce a secondary dynamic network, leading to materials with enhanced self-healing properties or stimuli-responsiveness.

Furthermore, the electronic interplay between the electron-donating ureido group and the boronic ester can modulate the reactivity of the C-B bond. This synergy can influence the rate of transmetalation in cross-coupling reactions. acs.org Fundamental studies employing computational modeling and advanced spectroscopy are needed to fully understand these effects. Such studies will clarify how non-covalent interactions involving the ureido group might stabilize key intermediates or transition states in catalytic cycles, providing a basis for the rational design of more efficient chemical processes. mdpi.com The ability of boronic acids to engage in reversible covalent interactions is well-documented, and understanding how the ureido moiety influences this behavior is a key area for future research. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Ureidophenylboronic acid pinacol ester?

- Methodological Answer : The synthesis typically involves coupling phenylboronic acid derivatives with pinacol under dehydrating conditions. A general protocol includes:

Reacting 3-ureidophenylboronic acid with pinacol (1,2-diol) in anhydrous toluene or THF.

Adding molecular sieves or azeotropic distillation to remove water and drive esterification.

Purifying via column chromatography or crystallization (e.g., using hexane/ethyl acetate) to achieve >97% purity .

- Note : Analogous compounds (e.g., 3-Carboxy-4-methoxyphenylboronic acid pinacol ester) follow similar procedures, emphasizing moisture-free conditions to prevent boronic acid hydrolysis .

Q. How should researchers handle and store 3-Ureidophenylboronic acid pinacol ester to maintain stability?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to minimize hydrolysis. Contradictory evidence exists: some analogs (e.g., 2,4-Difluoro-3-formylphenylboronic acid pinacol ester) require refrigeration , while others (e.g., 4-Acetylphenylboronic acid pinacol ester) remain stable at ambient temperatures .

- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using 3-Ureidophenylboronic acid pinacol ester?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ are effective for aryl halide coupling. For sterically hindered substrates, use SPhos or XPhos ligands.

- Solvent/Base : Employ 1,4-dioxane/H₂O (4:1) with K₂CO₃ or CsF to enhance reactivity.

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Monitor by TLC or LC-MS .

Q. What strategies mitigate hydrolysis of 3-Ureidophenylboronic acid pinacol ester in aqueous reaction environments?

- Methodological Answer :

- Protection : Use tert-butyl esters or silyl ethers for temporary protection of the ureido group during coupling.

- Buffered Systems : Phosphate buffers (pH 7–8) reduce boronic ester degradation.